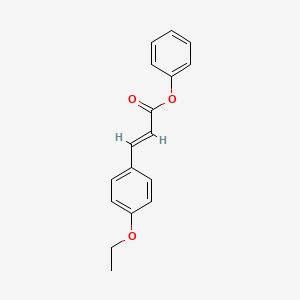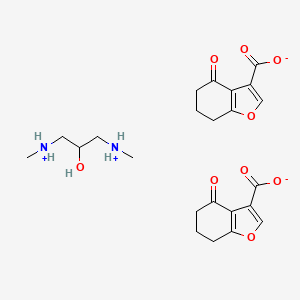
2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide
カタログ番号 B5677677
分子量: 291.3 g/mol
InChIキー: JWLRIAUCLPGKTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- "2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide" is a chemical compound that has been studied in various contexts, particularly in medicinal chemistry. Its structural and functional properties have drawn significant research interest.
Synthesis Analysis
- The synthesis of similar compounds, such as 5-(biphenyl-4-ylmethyl)pyrazoles, involves specific reactions and modifications based on receptor requirements derived from structure−activity relationship studies (Almansa et al., 1997).
Molecular Structure Analysis
- Molecular structure analysis involves understanding the geometry and spatial arrangement of atoms in the compound. For example, molecular spectroscopic studies of similar pyrazole derivatives have been conducted using density functional theory (DFT) methods (Sivakumar et al., 2020).
Chemical Reactions and Properties
- Compounds like 2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, forming derivatives with different properties. For example, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides shows different properties, including antiaggregating and antiinflammatory activities (Menozzi et al., 1993).
Physical Properties Analysis
- The physical properties of such compounds can be analyzed using various techniques. For instance, single-crystal X-ray diffraction studies provide insights into the physical structure and properties (Kumarasinghe et al., 2009).
Chemical Properties Analysis
- Chemical properties analysis involves studying the reactivity and stability of the compound. Quantum chemical calculations and molecular docking analyses are useful in understanding the interactions and stability of pyrazole derivatives (Viji et al., 2020).
特性
IUPAC Name |
2-[4-(3-phenylphenyl)pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(18(19)22)21-12-17(11-20-21)16-9-5-8-15(10-16)14-6-3-2-4-7-14/h2-13H,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLRIAUCLPGKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenyl-3-yl-1H-pyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B5677599.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677600.png)
![2-[(4-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5677606.png)
![3-[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-3-thienyl]-2-propyn-1-ol](/img/structure/B5677617.png)
![2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5677623.png)



![2-ethyl-5-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5677638.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5677651.png)


![2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5677680.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5677690.png)